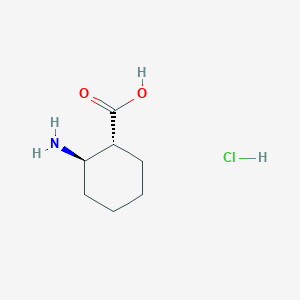

(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride

Overview

Description

“(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride” is likely a chiral compound due to the presence of two stereocenters . Chiral compounds have non-superimposable mirror images and often play important roles in biological systems.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized from commercially available starting materials . For example, one method involves the hydrolysis of cis-hexahydrobenzene anhydride in the presence of an acid catalyst .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a cyclohexane ring with an amino group and a carboxylic acid group attached. The (1R,2R) notation indicates the configuration of the chiral centers in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds are often solid at room temperature and are stored under an inert atmosphere .Scientific Research Applications

Biotechnological Routes and Applications

Lactic acid, a hydroxycarboxylic acid, is produced commercially via the fermentation of biomass sugars. It serves as a precursor for green chemistry, enabling the production of various chemicals like pyruvic acid and lactate ester through biotechnological routes. This highlights the potential for similar carboxylic acids, including aminocyclohexanecarboxylic acid derivatives, to serve as feedstocks in green chemistry for the synthesis of biodegradable polymers and other valuable chemicals (Gao, Ma, & Xu, 2011).

Physicochemical and Spectroscopic Applications

The spin label amino acid TOAC, utilized in peptide studies, demonstrates the value of specific amino acids in analyzing peptide structure and dynamics through spectroscopy. This underscores the potential research interest in analyzing "(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride" for similar applications, given its unique structure (Schreier et al., 2012).

Analytical Chemistry Applications

In the realm of analytical chemistry, hydrophilic interaction chromatography (HILIC) is a technique used for separating polar, weakly acidic, or basic samples, highlighting the utility of various carboxylic acids in analytical methodologies. This suggests potential applications for "this compound" in analytical separations or as a reference compound in chromatographic studies (Jandera, 2011).

Mechanism of Action

- Tapentadol has two primary targets :

- By inhibiting NRI, it enhances norepinephrine availability, which contributes to analgesia and reduces neuropathic pain .

- Tapentadol’s effects involve multiple pathways :

- Impact on Bioavailability : The extended-release formulation ensures sustained drug levels, improving bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(1R,2R)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIOBHOEZYKCJV-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158414-46-1 | |

| Record name | Cyclohexanecarboxylic acid, 2-amino-, hydrochloride (1:1), (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158414-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B3419769.png)

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3419772.png)

![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B3419783.png)